molecular formula C27H26ClN3O3 B2975655 4-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methoxyphenyl) pyrrolidin-2-one CAS No. 912903-19-6

4-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methoxyphenyl) pyrrolidin-2-one

Cat. No. B2975655
CAS RN: 912903-19-6
M. Wt: 475.97
InChI Key: INWLGAILIJSKCW-UHFFFAOYSA-N
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Description

4-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methoxyphenyl) pyrrolidin-2-one is a useful research compound. Its molecular formula is C27H26ClN3O3 and its molecular weight is 475.97. The purity is usually 95%.
BenchChem offers high-quality 4-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methoxyphenyl) pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methoxyphenyl) pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Stabilities and Conformational Analyses

A detailed study on benzimidazole derivatives, including compounds related to 4-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methoxyphenyl) pyrrolidin-2-one, revealed insights into their tautomeric properties, conformations, and potential anti-cancer activities. These compounds have shown varying degrees of binding affinities with the epidermal growth factor receptor (EGFR) binding pocket, indicating their potential as EGFR inhibitors. The study utilized density functional theory and molecular docking to understand the mechanism behind these properties, pointing towards the relevance of these compounds in cancer research due to their potential anti-cancer activity (Karayel, 2021).

Synthesis and Reactions

Research into the synthesis and reactions of related compounds has led to the development of novel structures with potential biological activities. For instance, the reaction of 2-chlorocyclohepta[b]pyrroles with o-phenylenediamine produced cyclohepta[1′,2′: 4,5]pyrrolo[1,2-a]benzimidazole derivatives, which upon further treatment yielded various derivatives with unique structural features. These synthesized compounds present a broad scope for further investigation into their biological activities and potential applications in medicinal chemistry (Abe et al., 1990).

Antimicrobial and Antifungal Activities

The exploration of benzimidazole derivatives has extended to their antimicrobial and antifungal properties. Compounds synthesized from ethyl 2-(benzo[d]thazol-2-yl)acetate and different arylidinemalononitrile derivatives demonstrated significant antifungal activity against Candida albicans, Candida tropicalis, and Aspergillus niger. These findings highlight the potential of benzimidazole derivatives in developing new antifungal agents, with specific derivatives showing comparable activity to standard antifungal drugs like clotrimazole (Malhotra et al., 2012).

Novel Polyimides with Potential Applications

The synthesis of novel polyimides incorporating benzimidazole derivatives has been investigated, revealing materials with excellent solubility and thermal stability. These polyimides, derived from unsymmetrical diamine monomers containing triaryl imidazole pendant groups, exhibit high glass transition temperatures and stability, suggesting potential applications in advanced materials science. The inherent viscosity and solubility in aprotic polar solvents of these polyimides make them candidates for various industrial applications (Ghaemy & Alizadeh, 2009).

properties

IUPAC Name

4-[1-[2-(4-chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O3/c1-18-14-22(10-11-23(18)28)34-13-12-30-25-9-4-3-8-24(25)29-27(30)19-15-26(32)31(17-19)20-6-5-7-21(16-20)33-2/h3-11,14,16,19H,12-13,15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWLGAILIJSKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methoxyphenyl) pyrrolidin-2-one

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